molecular formula C15H22N2O2 B2963177 2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide CAS No. 303151-47-5

2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide

Cat. No.: B2963177
CAS No.: 303151-47-5
M. Wt: 262.353
InChI Key: LFYQWMKEOMBHHV-UHFFFAOYSA-N
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Description

“2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide” is a chemical compound. It is an amide, which is a type of compound that includes a carbonyl group (C=O) linked to a nitrogen atom . The morpholin-4-ylphenyl group suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, amides like this can be synthesized through the reaction of an acid chloride or an ester with an amine . In this case, the amine would likely be 2-morpholin-4-ylphenylamine .


Molecular Structure Analysis

The molecular structure of this compound would include a propanamide backbone with two methyl groups on the second carbon, and a 2-morpholin-4-ylphenyl group attached to the nitrogen of the amide .


Chemical Reactions Analysis

Amides are generally stable compounds but can participate in various chemical reactions. They can be hydrolyzed to form carboxylic acids and amines, especially under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Amides generally have high boiling points due to the presence of polar carbonyl and N-H groups, which can form hydrogen bonds .

Scientific Research Applications

Chemical Synthesis and Biological Activity

2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide, while not directly found in the reviewed literature, shares structural similarities with compounds involved in diverse scientific research areas such as drug design, synthesis methodologies, and biological activity investigations. These studies reflect the broad interest in morpholine derivatives and structurally related compounds across various fields of chemistry and pharmacology.

  • Pharmacological Properties

    Morpholine derivatives have been explored for their pharmacological properties, including acting as neurokinin-1 receptor antagonists with potential applications in treating emesis and depression (Harrison et al., 2001). Additionally, compounds exhibiting activity as KCNQ2 potassium channel openers have shown significant oral activity in reducing cortical spreading depressions in a rat model of migraine, highlighting the therapeutic potential of morpholine derivatives in neurological disorders (Wu et al., 2003).

  • Synthetic Methodologies

    Morpholine and its derivatives have been utilized as key components in synthetic chemistry, such as in palladium-catalyzed aminocarbonylations of aryl bromides, showcasing their utility in constructing complex organic molecules (Wan et al., 2002). This type of research demonstrates the importance of morpholine derivatives in facilitating the development of new synthetic routes for organic compounds.

  • Anticonvulsant and Antifungal Activities

    Research into hybrid compounds derived from morpholine has led to the discovery of potential new anticonvulsant and antifungal agents. For instance, new hybrid compounds combining the chemical fragments of known antiepileptic drugs with morpholine have displayed broad spectra of activity across several seizure models, suggesting significant therapeutic potential (Kamiński et al., 2015). Moreover, morpholin-3-yl-acetamide derivatives have been identified as promising antifungal agents with considerable in vitro and in vivo efficacy (Bardiot et al., 2015).

  • Anticancer Research

    Rhenium(I) complexes incorporating morpholine have been synthesized and characterized, with some showing potent anticancer activity against various cancer cell lines. This research underscores the potential of morpholine derivatives in the development of new anticancer agents (Knopf et al., 2017).

Properties

IUPAC Name

2,2-dimethyl-N-(2-morpholin-4-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)14(18)16-12-6-4-5-7-13(12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYQWMKEOMBHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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